molecular formula C7H4F3I B1329320 2-Iodobenzotrifluoride CAS No. 444-29-1

2-Iodobenzotrifluoride

Cat. No.: B1329320
CAS No.: 444-29-1
M. Wt: 272.01 g/mol
InChI Key: IGZGUYVVBABKOY-UHFFFAOYSA-N
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Description

2-Iodobenzotrifluoride is an organic compound with the molecular formula C7H4F3I. It is a clear light yellow liquid that is insoluble in water but soluble in most organic solvents. This compound is known for its use as a reagent in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the iodination of benzotrifluoride. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzotrifluoride molecule .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Iodobenzotrifluoride in chemical reactions involves the activation of the iodine atom, making it a reactive site for various transformations. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the this compound and the boronic acid. In substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new compounds .

Comparison with Similar Compounds

    2-Bromobenzotrifluoride: Similar in structure but contains a bromine atom instead of iodine.

    2-Chlorobenzotrifluoride: Contains a chlorine atom instead of iodine.

    2-Fluorobenzotrifluoride: Contains a fluorine atom instead of iodine.

Uniqueness: 2-Iodobenzotrifluoride is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain chemical reactions, particularly in coupling and substitution reactions .

Properties

IUPAC Name

1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZGUYVVBABKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059998
Record name 2-Iodobenzotrifluoride
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Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-29-1
Record name 1-Iodo-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444-29-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-2-(trifluoromethyl)-
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Record name o-Iodobenzotrifluoride
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Record name Benzene, 1-iodo-2-(trifluoromethyl)-
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Record name 2-Iodobenzotrifluoride
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Record name α,α,α-trifluoro-2-iodotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] 2-Iodobenzotrifluoride is identified as one of the major volatile products formed during the degradation of the hypervalent trifluoromethylation reagent PhI(OAc)(CF3). Its presence, along with other iodobenzotrifluoride isomers and trifluoromethylbenzene, provides insights into the degradation pathway of PhI(OAc)(CF3). The formation of these products suggests a possible mechanism involving rapid CF3 radical transfer reactions. Understanding the degradation process of this reagent is crucial as it can help researchers optimize reaction conditions and minimize the formation of unwanted byproducts during trifluoromethylation reactions.

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